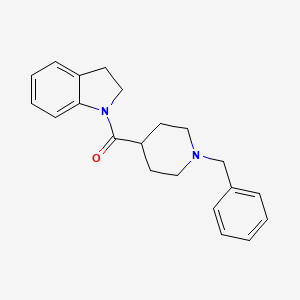
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
概要
説明
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both piperidine and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the reduction of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Formation of the Indole Moiety: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of the Moieties: The final step involves coupling the piperidine and indole moieties through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission . This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Domperidone Derivatives: Compounds containing the piperidine and indole moieties, such as 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives, have shown potential antimicrobial activity.
Uniqueness
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of piperidine and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
(1-benzylpiperidin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(23-15-12-18-8-4-5-9-20(18)23)19-10-13-22(14-11-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZPBNPZBCFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


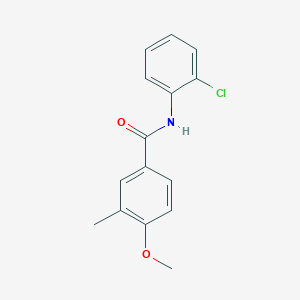
![N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438355.png)
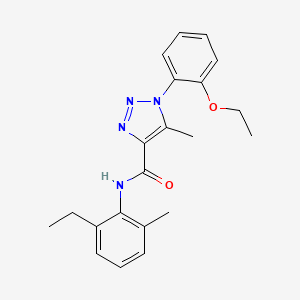
![3-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4438378.png)
![ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4438381.png)
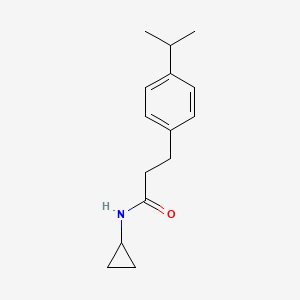
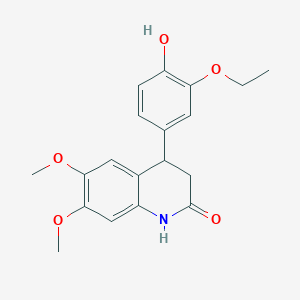
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B4438408.png)
![6-(4-Hydroxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4438409.png)
![1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4438413.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide](/img/structure/B4438421.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)glycine](/img/structure/B4438422.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4438440.png)
![2-Chloro-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4438444.png)
